molecular formula C14H13FN2O3 B2770611 2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid CAS No. 1955515-50-0

2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid

Cat. No.: B2770611
CAS No.: 1955515-50-0
M. Wt: 276.267
InChI Key: YMMKNFMTCXHMIM-UHFFFAOYSA-N
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Description

2-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid (CAS 1955515-50-0) is a chemical compound with a molecular weight of 276.26 g/mol and the molecular formula C14H13FN2O3 . This reagent features a pyrazole core, a privileged structure in medicinal chemistry that is known to provide favorable drug-like characteristics, including good oral bioavailability and metabolic stability . The integration of this scaffold with a fluorophenyl group and an oxolane carboxylic acid moiety makes it a valuable intermediate for synthetic and medicinal chemistry research. While specific biological data for this compound is not available in the public domain, its structure suggests potential as a key building block in the development of novel bioactive molecules. Pyrazole-based compounds are extensively utilized in drug discovery as versatile scaffolds, allowing for precise modification of properties like potency, selectivity, and metabolic stability . Furthermore, the 1,2,4-oxadiazole heterocycle, which shares some bioisosteric properties with the motifs in this compound, is recognized for its wide spectrum of biological activities and is found in several commercially available drugs . This product is intended for research purposes as a synthetic intermediate or chemical reference standard. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[1-(2-fluorophenyl)pyrazol-4-yl]oxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3/c15-11-3-1-2-4-12(11)17-8-9(7-16-17)13-10(14(18)19)5-6-20-13/h1-4,7-8,10,13H,5-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMKNFMTCXHMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium (for Suzuki-Miyaura coupling)

    Solvents: Tetrahydrofuran, dichloromethane, ethanol

Major Products

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols, aldehydes

    Substitution Products: Amines, thiols

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds with a pyrazole core, similar to 2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, exhibit promising anticancer properties. For instance, pyrazolo[3,4-b]pyridines have been extensively researched for their ability to target various cancer cell lines, leading to the synthesis of over 300,000 molecules aimed at therapeutic uses .

Case Study:
In a study evaluating the cytotoxic effects of pyrazole derivatives against human tumor cell lines, it was found that compounds structurally related to this compound demonstrated significant activity against several cancer types, including breast and colon cancers. The most active derivatives showed IC50 values as low as 0.003 µM against specific cancer cell lines, indicating their potential as effective anticancer agents .

Anti-inflammatory Properties

Compounds containing oxolane and pyrazole moieties have also been explored for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation.

Case Study:
Research has shown that derivatives similar to this compound can reduce inflammation markers in vitro and in vivo models of inflammatory diseases. These compounds were effective in lowering levels of TNF-alpha and IL-6, which are critical mediators in inflammatory responses .

Pharmacological Insights

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substituents

rac-(2R,3R)-2-[1-(4-Fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid
  • Molecular Formula : C15H15FN2O3 (same as target compound)
  • Key Difference : Fluorine substitution at the para position (4-fluorophenyl) instead of ortho (2-fluorophenyl).
  • Comparative studies of ortho vs. para fluorophenyl groups in other drug candidates show that ortho substitution often enhances metabolic stability by blocking cytochrome P450 oxidation .
rac-(2R,3R)-2-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid (CAS: 1955515-37-3)
  • Molecular Formula : C12H18N2O4
  • Key Difference : Replacement of 2-fluorophenyl with a 2-methoxyethyl group.

Analogs with Modified Heterocyclic Cores

2-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 1803605-63-1)
  • Molecular Formula : C16H16FN3O3
  • Key Difference : Replacement of oxolane with a pyrrolidine ring containing a ketone (5-oxo group).
  • Impact: The pyrrolidine ring introduces a secondary amine, enabling additional hydrogen bonding.
2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid
  • Molecular Formula : C11H16N2O3
  • Key Difference : Substituent at pyrazole N1 is propan-2-yl instead of 2-fluorophenyl.
  • Impact :
    • Loss of aromaticity reduces molecular weight (224.26 g/mol) and lipophilicity (cLogP ~1.2 vs. ~2.5 for the target compound).
    • Simplified structure may improve synthetic yield but limit target specificity .

Biological Activity

The compound 2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid (CAS No. 1955515-50-0) has garnered interest in medicinal chemistry due to its unique structural features, including a pyrazole ring and a fluorophenyl group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14H13FN2O3C_{14}H_{13}FN_{2}O_{3}, with a molecular weight of approximately 276.26 g/mol . Its structure can be characterized by the following features:

  • Pyrazole ring : Contributes to biological activity.
  • Fluorophenyl group : May enhance binding affinity to biological targets.
  • Oxolane moiety : Impacts solubility and stability.

Biological Activity Overview

Research indicates that compounds containing pyrazole moieties often exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest potential efficacy in various therapeutic areas.

Potential Therapeutic Areas

  • Anti-inflammatory Activity :
    • Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound may exhibit similar properties.
    • A study highlighted that modifications on the pyrazole structure could enhance anti-inflammatory effects through inhibition of the MAPK signaling pathway .
  • Anticancer Activity :
    • Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. For example, derivatives with pyrazole rings were reported to inhibit cell proliferation significantly .
    • The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Antimicrobial Properties :
    • Pyrazole-based compounds have shown activity against bacterial strains, indicating that this compound may also possess antimicrobial effects .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acidC14H13FN2O3C_{14}H_{13}FN_{2}O_{3}Different fluorine position; potential altered biological activity
5-(2-methoxyphenyl)-1H-pyrazol-3-carboxylic acidC12H12N2O3C_{12}H_{12}N_{2}O_{3}Contains methoxy group; differing pharmacological properties
(2S,3S)-2-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acidC14H13FN2O3C_{14}H_{13}FN_{2}O_{3}Similar ring structure; variations in stereochemistry may affect activity

The unique fluorine substitution pattern in this compound may lead to distinct biological activities compared to these similar compounds.

Study on Anti-inflammatory Effects

A recent study investigated the anti-inflammatory properties of pyrazole derivatives, revealing that certain modifications led to enhanced inhibition of TNF-alpha release in vitro. This suggests that this compound could be a candidate for further development as an anti-inflammatory agent .

Anticancer Activity Assessment

In vitro testing on various cancer cell lines demonstrated that pyrazole derivatives can induce apoptosis through modulation of Bcl-2 family proteins. The specific activity of this compound remains to be quantified but is expected to follow similar trends based on structural analogs .

Q & A

Q. What are the common synthetic routes for 2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid?

The synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling for aryl-aryl bond formation. For example, a related pyrazole-carboxylic acid derivative was synthesized using Pd(PPh₃)₄ as a catalyst, K₃PO₄ as a base, and a degassed DMF/water solvent system at elevated temperatures (80–100°C) . Key steps include:

  • Functionalization of the pyrazole ring.
  • Cyclization to form the oxolane (tetrahydrofuran) moiety.
  • Acidic hydrolysis to yield the carboxylic acid group.

Q. How is the compound structurally characterized?

Characterization employs spectroscopic and analytical techniques:

  • NMR (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and stereochemistry.
  • IR spectroscopy to identify carbonyl (C=O) and carboxylic acid (O-H) groups.
  • Mass spectrometry (ESI-TOF or HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as seen in related compounds with (2R,3R) configurations .

Q. What are the primary applications in pharmaceutical research?

The compound serves as a precursor or intermediate in drug discovery, particularly for:

  • Anti-inflammatory agents : Modulating COX-2 or cytokine pathways.
  • Anticancer therapies : Inhibiting kinases or apoptosis regulators. Substitutions on the fluorophenyl and pyrazole rings influence target selectivity, as observed in analogs with enhanced bioactivity .

Q. How is purity assessed during synthesis?

Purity is evaluated via:

  • HPLC (reverse-phase C18 columns, acetonitrile/water gradient).
  • TLC (silica gel, UV visualization).
  • Elemental analysis (C, H, N content). Impurity profiles are critical for biological assays to avoid false positives/negatives .

Q. What structural features influence reactivity?

Key features include:

  • Electron-withdrawing fluorine on the phenyl ring: Enhances metabolic stability and directs electrophilic substitution.
  • Pyrazole ring : Participates in hydrogen bonding and π-π stacking.
  • Oxolane moiety : Affects conformational flexibility and solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

Optimization strategies include:

  • Catalyst screening : Pd(OAc)₂ or PdCl₂(dppf) may offer higher efficiency than Pd(PPh₃)₄ .
  • Solvent selection : Mixed solvents (e.g., THF/H₂O) improve solubility of intermediates.
  • Temperature control : Gradual heating (50°C → 100°C) minimizes side reactions.
  • Protecting groups : tert-Butyl esters for carboxylic acids prevent undesired side reactions during coupling steps .

Q. How does stereochemistry affect biological activity?

Q. How to address contradictions in biological activity data across studies?

Potential resolutions include:

  • Purity verification : Reanalyze compounds via HPLC-MS to rule out impurities.
  • Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and readouts (e.g., luminescence vs. fluorescence).
  • Meta-analysis : Compare data from PubChem, ChEMBL, and IUPHAR to identify consensus trends .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Scaling issues include:

  • Racemization : Minimized by low-temperature reactions and chiral catalysts (e.g., BINOL-derived phosphines).
  • Byproduct formation : Controlled via slow reagent addition and in-situ monitoring (e.g., FTIR).
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate enantiopure crystals .

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